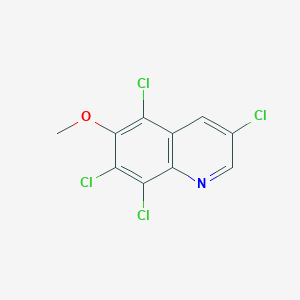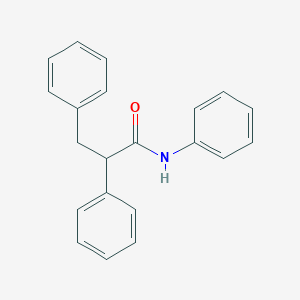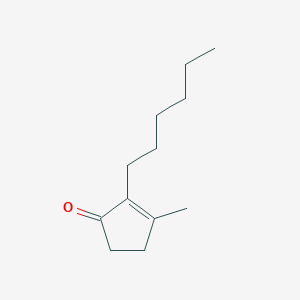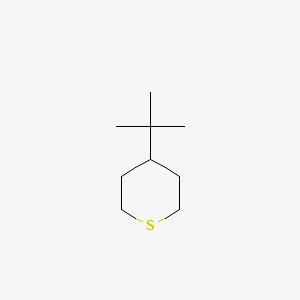
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- is an organic compound that belongs to the class of heterocyclic compounds known as thiopyrans. These compounds are characterized by a six-membered ring containing one sulfur atom and five carbon atoms. The specific structure of 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- includes a tetrahydrothiopyran ring with a tert-butyl group at the 4-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4H-thiopyran-4-ones, which are closely related to 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-, can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates formed are then hydrolyzed and decarboxylated by heating in dilute sulfuric acid .
Another effective method involves the double addition of hydrogen sulfide or its derivatives to divinyl ketones. This reaction can be carried out in a medium such as tert-butyl methyl ether with the presence of tricaprylmethylammonium chloride and potassium hydrogen phosphate, leading to the formation of stereoselective tetrahydrothiopyran derivatives .
Industrial Production Methods
Industrial production methods for 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions, such as those mentioned above, can be applied to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH
Propiedades
Número CAS |
768-30-9 |
|---|---|
Fórmula molecular |
C9H18S |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
4-tert-butylthiane |
InChI |
InChI=1S/C9H18S/c1-9(2,3)8-4-6-10-7-5-8/h8H,4-7H2,1-3H3 |
Clave InChI |
XOPHRBMUUMFZOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


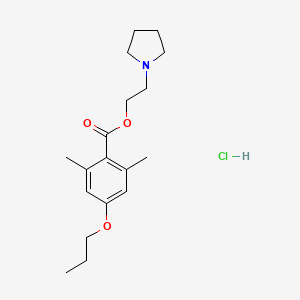
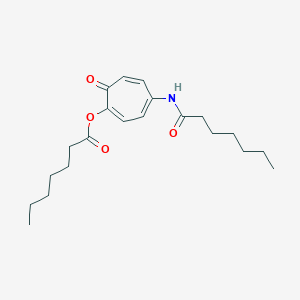
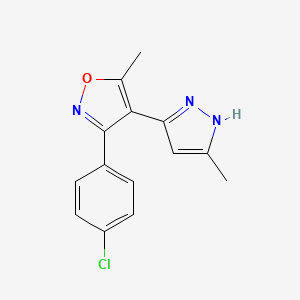
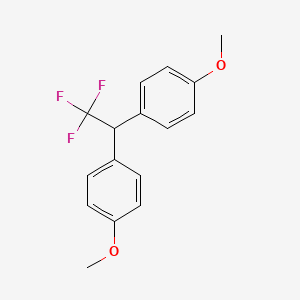
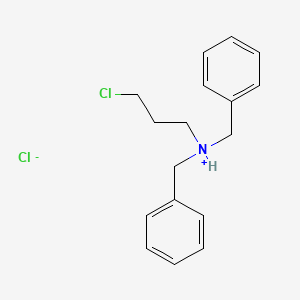
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
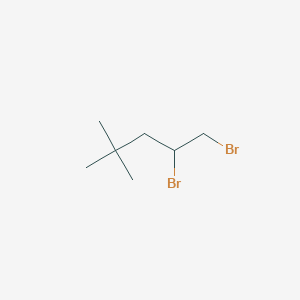
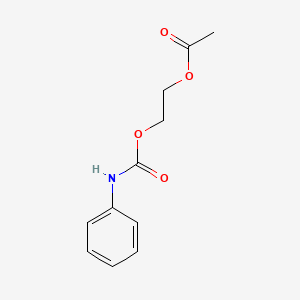
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
